tert-Butyl 2-amino-3-ethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-3-ethylbenzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-amino-3-ethylbenzoate typically involves the esterification of 2-amino-3-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-amino-3-ethylbenzoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides or acids.
Aminolysis: The ester can react with amines to form amides, typically mediated by reagents such as phosphorus trichloride (PCl3).
Substitution Reactions:
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium tert-butoxide or lithium tert-butoxide are commonly used.
Aminolysis: PCl3 is often used to mediate the conversion of esters to amides.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Transesterification: Produces different esters depending on the alcohol used.
Aminolysis: Results in the formation of amides.
Substitution Reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-amino-3-ethylbenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as transesterification and substitution .
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals, particularly in the development of drugs that require specific ester functionalities .
Industry: In industrial applications, tert-butyl esters are used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the tert-butyl group .
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-ethylbenzoate in chemical reactions often involves the formation of a tetrahedral intermediate. For example, in transesterification reactions, the tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester to form the intermediate, which then collapses to yield the transesterified product .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-aminobenzoate: Similar structure but with the amino group in a different position on the benzene ring.
tert-Butyl 2-amino-4-ethylbenzoate: Similar structure but with the ethyl group in a different position.
tert-Butyl 2-amino-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: tert-Butyl 2-amino-3-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This specific arrangement can make it more suitable for certain synthetic applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H19NO2 |
---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-ethylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-9-7-6-8-10(11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3 |
InChI-Schlüssel |
SXPWPPAJAPVXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.